AZD-0284

Catalog No.
S520013
CAS No.
2101291-07-8
M.F
C21H18F6N2O5S
M. Wt
524.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD-0284

CAS Number

2101291-07-8

Product Name

AZD-0284

IUPAC Name

(1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide

Molecular Formula

C21H18F6N2O5S

Molecular Weight

524.4 g/mol

InChI

InChI=1S/C21H18F6N2O5S/c1-11(30)29-10-12-9-15(35(2,33)34)7-8-16(12)17(29)18(31)28-14-5-3-13(4-6-14)19(32,20(22,23)24)21(25,26)27/h3-9,17,32H,10H2,1-2H3,(H,28,31)/t17-/m1/s1

InChI Key

QYYZXEPEVBXNNA-QGZVFWFLSA-N

SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

AZD-0284; AZD 0284; AZD0284.

Canonical SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C

Isomeric SMILES

CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C

Description

The exact mass of the compound Unii-5G4XF6VU2Y is 524.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-0284 is a synthetic compound developed as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). This receptor plays a crucial role in regulating immune responses, particularly in the differentiation of T helper 17 cells, which are implicated in various autoimmune diseases. AZD-0284 exhibits high selectivity and potency, effectively inhibiting interleukin-17A production, a key cytokine involved in inflammatory processes .

Typical for small molecule drugs. As an inverse agonist, it binds to the RORγ receptor, stabilizing it in an inactive conformation. This action prevents the receptor from activating target genes associated with inflammation. The compound's pharmacokinetics indicate rapid absorption post-oral administration, with a terminal half-life of approximately 13 to 16 hours. The area under the concentration-time curve and maximum concentration increase subproportionally with dose, suggesting complex pharmacodynamics that may involve saturation effects at higher concentrations .

The primary biological activity of AZD-0284 is its ability to inhibit the production of interleukin-17A from T helper 17 cells. In preclinical studies, AZD-0284 demonstrated significant efficacy in reducing IL-17A-producing cells in models of skin inflammation and autoimmune diseases. The compound has shown promise in mitigating symptoms associated with conditions such as psoriasis and rheumatoid arthritis by effectively modulating immune responses .

The synthesis of AZD-0284 involves several steps focused on optimizing its structure for enhanced biological activity and solubility. Initial methods included the formation of key intermediates through standard organic reactions such as amide coupling and cyclization processes. Structure-activity relationship studies guided modifications to improve potency and selectivity against RORγ. Techniques such as liquid chromatography and mass spectrometry are employed to purify and characterize the final product .

AZD-0284 is primarily being investigated for its therapeutic potential in treating autoimmune diseases characterized by excessive IL-17A production. Clinical trials have focused on its application in conditions like psoriasis and rheumatoid arthritis, where modulation of the immune response can provide significant clinical benefits. Its oral bioavailability makes it a convenient candidate for outpatient treatment regimens .

AZD-0284 belongs to a class of compounds known as RORγ inverse agonists. Other notable compounds include:

Compound NameMechanismUnique Features
N-indanyl benzamidesRORγ inverse agonistPotent inhibition with diverse structural variants
Carbazole carboxamidesRORγ inverse agonistExhibits unique binding characteristics
Biaryl amidesRORγ inverse agonistOrally bioavailable with CNS penetration
Tertiary amine derivativesRORγ inverse agonistHigh selectivity for RORγ over other receptors

AZD-0284 is unique due to its high potency and selectivity specifically for RORγ, alongside favorable pharmacokinetic properties that enhance its therapeutic potential compared to other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

524.08406182 g/mol

Monoisotopic Mass

524.08406182 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5G4XF6VU2Y

Dates

Modify: 2024-02-18

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